3-phenylindeno[1,2-c]pyrazol-4(2H)-one is a heterocyclic compound that belongs to the class of indeno-pyrazoles, which are characterized by their fused ring systems. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Indeno-pyrazoles are noted for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
The synthesis and characterization of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one have been explored in various studies. Notable research includes the work by Knorr in 1883, which initiated interest in pyrazole derivatives, as well as more recent studies that utilize microwave-assisted synthesis and other innovative methods to enhance yield and efficiency .
3-phenylindeno[1,2-c]pyrazol-4(2H)-one can be classified under the following categories:
The synthesis of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one can be achieved through various methods, including one-pot reactions and multi-step synthetic routes. A common approach involves the condensation of 5-amino-pyrazole with aldehydes and β-diketones under acidic or basic conditions.
The molecular structure of 3-phenylindeno[1,2-c]pyrazol-4(2H)-one features a fused indene and pyrazole ring system with a phenyl substituent at the 3-position.
3-phenylindeno[1,2-c]pyrazol-4(2H)-one can undergo various chemical reactions typical for pyrazole derivatives:
The reactivity of this compound is influenced by the electronic properties imparted by the fused ring system and substituents, making it a versatile intermediate in organic synthesis .
The mechanism of action for compounds like 3-phenylindeno[1,2-c]pyrazol-4(2H)-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazole derivatives may inhibit certain enzymes involved in inflammatory processes or cancer progression. The exact mechanism can vary but typically involves binding to active sites or allosteric sites on target proteins.
3-phenylindeno[1,2-c]pyrazol-4(2H)-one has potential applications in:
This compound exemplifies the ongoing interest in heterocyclic chemistry and its applicability in drug discovery and development .
The compound 3-phenylindeno[1,2-c]pyrazol-4(2H)-one (CAS: 1022477-63-9) features a tricyclic framework comprising fused five- and six-membered rings with a phenyl substituent at the C3 position. Its canonical SMILES representation (O=C1C2=C(C3=NN(C(C4=CC=CC=C4)=O)C(C5=CC=CC=C5)=C31)C=CC=C2
) reveals key electronic features: (1) a planar, conjugated π-system enabling DNA intercalation, (2) a lactam carbonyl (C4=O) and pyrazolyl N-H creating a hydrogen-bonding pharmacophore, and (3) rotational flexibility of the C3-phenyl group facilitating target complementarity [3] [5]. This hybrid architecture integrates indene’s lipophilic rigidity with pyrazolone’s heterocyclic polarity, enhancing membrane permeability while maintaining water solubility—a dual property critical for drug bioavailability. The scaffold’s synthetic versatility is evidenced by derivatization at N2 (e.g., benzoyl in CID 3571922), C3 (e.g., tert-butyl in CID 3314604), and C5 (e.g., amino groups in CAS 247149-96-8), enabling precise modulation of steric and electronic properties [7] [10].
Table 1: Core Structural Features of Indenopyrazole Derivatives
Position | Functional Group | Role in Bioactivity | Example Compound |
---|---|---|---|
N2 | Benzoyl | Enhances target affinity via π-stacking | 2-Benzoyl-3-phenylindeno[1,2-c]pyrazol-4-one |
C3 | Phenyl/tert-butyl | Modulates steric bulk and lipophilicity | 3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one |
C5 | Amino | Enables hydrogen bonding and solubility | 5-Amino-3-(4-methoxyphenyl)indenopyrazol-4-one |
Indenopyrazoles exhibit broad-spectrum bioactivity linked to their structural mimicry of purine bases and kinase hinge regions:
Table 2: Pharmacological Profile of Key Indenopyrazole Analogues
Activity Class | Target/Pathway | Potency (IC₅₀/MIC) | Structural Features |
---|---|---|---|
Anticancer (Kinase) | EGFR/VEGFR-2 | 0.2–5 μM | C3-phenyl, N2-benzoyl |
Anticancer (DNA) | Chk1 | 0.11 μM | C5-amine, C3-aryl |
Antibacterial | S. aureus | 25 μg/mL | C5-sulfonamide |
Antimycobacterial | M. tuberculosis | 12.5 μg/mL | C5-amino, C3-aryl |
Anti-inflammatory | TNF-α/IL-6 | >70% inhibition | C5-oxime/carbonyl |
The indenopyrazole scaffold emerged from foundational heterocyclic chemistry:
1960s–1980s: Discovery and Early ApplicationsBoyd’s 1965 synthesis of indeno[1,2-c]pyrazoles as "pseudoazulenes" established the core topology [2]. Lemke’s 1978 report on 4-aminoalkylindeno[1,2-c]pyrazoles marked the first pharmacological exploration, demonstrating antipsychotic activity via dopamine receptor modulation [2] [9]. This era focused on CNS applications, leveraging the scaffold’s ability to cross the blood-brain barrier.
1990s–2010s: Expansion to Oncology and Infectious DiseaseResearch pivoted to kinase inhibition after seminal studies showed:
Sulfamazone-inspired derivatives (e.g., 3-aryl-5-sulfonamides) emerged as broad-spectrum antimicrobials addressing methicillin-resistant S. aureus (MRSA) [1] [4].
2020s: Target-Driven DesignContemporary work exploits structural biology for selective inhibitors:
Table 3: Historical Milestones in Indenopyrazole Drug Discovery
Timeframe | Key Advancement | Representative Agent | Therapeutic Impact |
---|---|---|---|
1965 | First synthesis | Unsubstituted scaffold | Established chemical feasibility |
1978 | Antipsychotic activity | 4-Aminoalkyl derivatives | Validated CNS applicability |
2004–2008 | Kinase inhibition | CDK2/4 inhibitors | Pioneered oncology applications |
2011–2019 | Antimycobacterial | 5-Amino-3-aryl derivatives | Addressed multidrug-resistant TB |
2020–2023 | PI3Kα/Chk1 inhibition | Chromeno-pyrazolone hybrids | Achieved sub-micromolar potency |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2